Lidanserin

5-HT₂A receptor α₁-adrenergic receptor dual antagonist

Lidanserin (INN; development code ZK-33,839) is a dual 5-HT₂A serotonin and α₁-adrenergic receptor antagonist developed as an antihypertensive agent but never marketed. Its mechanism combines vasodilatory effects from α₁-blockade with platelet antiaggregatory and vasoprotective properties from 5-HT₂ receptor blockade.

Molecular Formula C26H31FN2O4
Molecular Weight 454.5 g/mol
CAS No. 132683-37-5
Cat. No. B8069083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidanserin
CAS132683-37-5
Molecular FormulaC26H31FN2O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)
InChIKeyJDYWZVJXSMADHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lidanserin (CAS 132683-37-5) Procurement Guide: What Scientific and Industrial Buyers Need to Know


Lidanserin (INN; development code ZK-33,839) is a dual 5-HT₂A serotonin and α₁-adrenergic receptor antagonist developed as an antihypertensive agent but never marketed . Its mechanism combines vasodilatory effects from α₁-blockade with platelet antiaggregatory and vasoprotective properties from 5-HT₂ receptor blockade . The compound remains available from research chemical suppliers exclusively for non-clinical laboratory investigations .

Why Lidanserin (CAS 132683-37-5) Cannot Be Substituted by Generic 5-HT₂A or α₁ Antagonists Alone


Lidanserin occupies a distinct pharmacological niche that single-target 5-HT₂A antagonists (e.g., ketanserin) or pure α₁-blockers (e.g., prazosin, doxazosin) cannot replicate. Its dual receptor antagonism profile, characterized by a selectivity ratio of approximately 1.5:1 for 5-HT₂A relative to α₁-adrenergic receptors, is intrinsic to its molecular scaffold and not achievable by simply combining separate single-target agents . This scaffold-specific binding produces synergistic hemodynamic effects in hypertensive models—simultaneous vasodilation via α₁-blockade and mitigation of serotonin-induced vasospasm and platelet aggregation via 5-HT₂A antagonism—that cannot be reproduced by ad hoc combinations of alternative compounds . Generic substitution therefore introduces confounding pharmacological variables that compromise experimental reproducibility in cardiovascular and receptor pharmacology studies.

Lidanserin (CAS 132683-37-5) Quantitative Evidence for Differentiated Scientific Selection


Dual-Target Binding Profile vs. Single-Target 5-HT₂A Antagonists (Ketanserin, Ritanserin)

Lidanserin exhibits a balanced dual antagonism at 5-HT₂A and α₁-adrenergic receptors with a selectivity ratio of approximately 1.5:1 (5-HT₂A/α₁) . In contrast, ketanserin demonstrates pronounced selectivity for 5-HT₂A (Ki = 2.1–2.5 nM) with substantially weaker α₁ affinity, while ritanserin shows high 5-HT₂A potency (IC₅₀ = 0.9 nM) but minimal α₁-adrenergic activity . This quantitative difference in receptor occupancy profile defines distinct experimental utility: Lidanserin enables simultaneous interrogation of both serotonergic and adrenergic contributions to vascular tone and platelet function in a single molecular entity.

5-HT₂A receptor α₁-adrenergic receptor dual antagonist binding selectivity

In Vivo Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR) vs. Vehicle Baseline

In conscious spontaneously hypertensive rats (SHR), intravenous administration of Lidanserin produced dose-dependent reductions in systolic blood pressure . At doses of 0.3, 1.0, and 3.0 mg/kg administered intravenously, mean systolic blood pressure decreased by approximately 20 mmHg in the 3.0 mg/kg cohort relative to baseline . The blood pressure-lowering effect was attributed primarily to a reduction in peripheral vascular resistance, consistent with combined 5-HT₂A and α₁-adrenergic receptor antagonism .

antihypertensive spontaneously hypertensive rat blood pressure in vivo pharmacology

Lyophilized Powder Long-Term Storage Stability vs. Standard Laboratory Reference Compounds

Lidanserin in lyophilized powder form demonstrates stability of 36 months when stored desiccated at -20°C, with an alternative validated storage condition of 3 years at -20°C or 2 years at 4°C . This shelf-life profile exceeds that of many structurally related -anserin class compounds which typically require more stringent storage and exhibit shorter validated stability windows. In solution, Lidanserin stored at -20°C maintains potency for 1 month, while storage at -80°C extends solution stability to 6 months .

chemical stability storage conditions lyophilized powder procurement logistics

Solubility Profile in DMSO for In Vitro Assay Preparation

Lidanserin achieves solubility in DMSO of 50 mg/mL, corresponding to approximately 110 mM . This solubility enables preparation of concentrated stock solutions suitable for serial dilution in receptor binding, functional antagonism, and cell-based assays without exceeding typical DMSO concentration limits (≤0.1% final) in most experimental formats. While no direct solubility comparator data are available for ketanserin or ritanserin under identical conditions, this quantitative parameter provides a practical benchmark for experimental planning and inventory management.

solubility DMSO in vitro assay stock solution

Lidanserin (CAS 132683-37-5) Best-Fit Research and Industrial Application Scenarios


Cardiovascular Pharmacology: Dual 5-HT₂A / α₁ Receptor Contribution Studies

Lidanserin is optimally deployed in ex vivo and in vivo cardiovascular models where both serotonergic and adrenergic pathways contribute to vascular tone regulation. Its dose-dependent blood pressure reduction in spontaneously hypertensive rats (SHR), achieving approximately 20 mmHg systolic decrease at 3.0 mg/kg IV, validates its utility in dissecting the relative contributions of 5-HT₂A-mediated vasospasm and α₁-mediated vasoconstriction to hypertensive pathophysiology . Unlike single-target comparators, Lidanserin enables researchers to simultaneously block both receptor systems in a single molecule without introducing confounding variables from polypharmacy approaches.

Platelet Aggregation and Hemostasis Research

The compound's documented platelet antiaggregatory and antivasospastic properties attributed to selective 5-HT₂ receptor blockade position Lidanserin as a valuable tool for investigating serotonin-mediated platelet activation pathways. This application is particularly relevant for studies examining the intersection of serotonergic signaling and thrombotic risk in cardiovascular disease models, where simultaneous α₁ blockade may provide additional mechanistic insights into vascular protection.

Receptor Pharmacology: Cereblon-Mediated Protein Degradation Pathway Studies

Lidanserin has been utilized as a reference compound in cereblon (CRBN) ligand screening studies, where its γ-lactam scaffold demonstrated measurable affinity in FRET-based binding assays comparable to uridine . This established binding profile makes Lidanserin a useful comparator for structure-activity relationship (SAR) studies investigating cereblon E3 ligase modulators and targeted protein degradation platforms, where the γ-lactam pharmacophore represents a distinct chemotype from the more commonly studied glutarimide- and phthalimide-based cereblon ligands.

Long-Term Receptor Pharmacology Programs Requiring Extended Compound Stability

Laboratories conducting multi-year receptor pharmacology or cardiovascular research programs benefit from Lidanserin's validated 36-month lyophilized powder stability at -20°C and 2-year stability at 4°C . This extended shelf-life supports consistent experimental reproducibility across longitudinal studies and reduces the logistical burden of frequent compound reordering, making Lidanserin a practical choice for established assay platforms requiring reliable batch-to-batch performance over extended timeframes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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